molecular formula C20H19N3O2S B2590303 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide CAS No. 392253-13-3

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide

Cat. No. B2590303
CAS RN: 392253-13-3
M. Wt: 365.45
InChI Key: NMQSXRRMHFJCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

The compound has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from readily available starting materials. Among these, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol emerged as the most potent compound. It displayed low micromolar GI50 values and induced cell death by activating apoptotic pathways .

Fluorescent pH Indicator

Interestingly, the compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibits strong fluorescence properties. It serves as an effective pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .

Medicinal Scaffold Development

Heterocycles based on the 1,2,3-triazole moiety have been pivotal in developing medicinal scaffolds. These scaffolds demonstrate diverse activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects .

Antiviral Studies

While specific studies on this compound are limited, related analogs have been explored for antiviral properties. Investigating its potential against viral infections could be an exciting avenue .

Thiadiazole Derivatives

The synthesized compound contains a 1,3,4-thiadiazole moiety. Such derivatives have been studied for various biological activities, including anticancer effects. Further exploration of this aspect may reveal novel therapeutic applications .

Mechanistic Investigations

Understanding the compound’s mode of action is crucial. Researchers have observed PARP-1 cleavage, caspase 9 activation, and microtubule-associated protein 1-light chain 3 (LC3) fragmentation upon treatment with the active compound. Additionally, it reduced the expression levels of proliferating cell nuclear antigen (PCNA), suggesting a multifaceted impact on cellular processes .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-5-3-4-6-16(13)20(24)21-19-17-11-26-12-18(17)22-23(19)14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQSXRRMHFJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide

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